molecular formula C10H12O2 B15299963 6-Ethynylspiro[3.3]heptane-2-carboxylic acid

6-Ethynylspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B15299963
M. Wt: 164.20 g/mol
InChI Key: CPOMGRMTNJFKLU-UHFFFAOYSA-N
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Description

6-Ethynylspiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a heptane ring is fused with a carboxylic acid group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynylspiro[3One common method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-bis-nucleophiles . The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 6-Ethynylspiro[3.3]heptane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Ethynylspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium amide (NaNH₂) in liquid ammonia.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

6-Ethynylspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethynylspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function. The spirocyclic structure provides rigidity, which can enhance the binding affinity and selectivity towards specific targets. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethynylspiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent bonding with molecular targets. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

6-ethynylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C10H12O2/c1-2-7-3-10(4-7)5-8(6-10)9(11)12/h1,7-8H,3-6H2,(H,11,12)

InChI Key

CPOMGRMTNJFKLU-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2(C1)CC(C2)C(=O)O

Origin of Product

United States

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